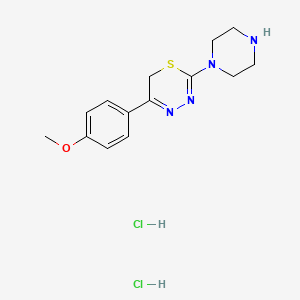

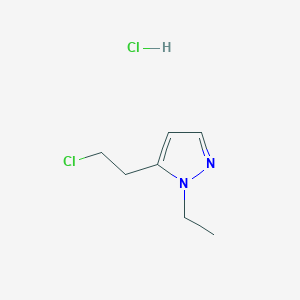

![molecular formula C8H13NO2 B1431998 N-[(2-oxocyclohexyl)methyl]formamide CAS No. 30837-64-0](/img/structure/B1431998.png)

N-[(2-oxocyclohexyl)methyl]formamide

Übersicht

Beschreibung

Synthesis Analysis

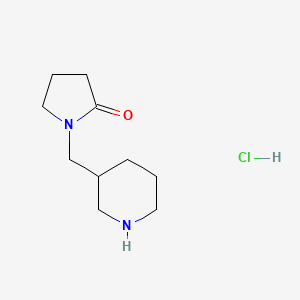

The synthesis of N-[(2-oxocyclohexyl)methyl]formamide involves the reaction of cyclohexanone with methylamine in the presence of a suitable catalyst. The resulting product is an amide with a cyclohexyl group attached to the nitrogen atom .

Molecular Structure Analysis

The molecular structure of N-[(2-oxocyclohexyl)methyl]formamide consists of a cyclohexyl ring connected to a formamide group (containing the carbonyl group) via a methylene bridge. The chiral nature of this compound arises from the asymmetric carbon center within the cyclohexyl moiety .

Chemical Reactions Analysis

- Complexation Reactions : It forms complexes with other molecules, aiding in separation and analysis.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

N-Formylation of Amines :Gold nanoparticles supported on NiO have been shown to catalyze the N-formylation of amines with methanol and molecular oxygen to produce formamide derivatives, highlighting a method for the synthesis of formamides through aerobic oxidation processes (Ishida & Haruta, 2009).

Synthetic Chemistry

Enantioselective Synthesis :Research demonstrates enantioselectivities exceeding 99% ee in the rhodium-catalyzed asymmetric hydrogenation of N-formyl dehydroamino esters, using monodentate phosphoramidites as chiral ligands. This showcases the potential for high precision in the synthesis of chiral compounds from formamide derivatives (Panella et al., 2006).

Organic Synthesis Methodologies

Base-Promoted Cascade Reactions :A study details a base-promoted cascade reaction of N-propargylic β-enaminones with formamides to synthesize 2-aminopyridines, indicating the role of formamides in facilitating complex organic transformations (Weng et al., 2018).

Atmospheric Chemistry

Amides in Atmospheric Chemistry :Investigations into the gas-phase reactions of formamide and its derivatives with atmospheric oxidants provide insights into their potential environmental impacts, underscoring the importance of understanding these compounds in atmospheric chemistry contexts (Barnes et al., 2010).

Catalytic Reductions

Lewis Basic Organocatalysts :The development of L-Pipecolinic acid derived N-formamides as Lewis basic organocatalysts for the asymmetric reduction of N-aryl ketimines shows the application of formamide derivatives in catalytic processes, offering new approaches to the reduction of imines (Wu et al., 2008).

Photophysical Studies

Photoionization Mass Spectrometric Studies :Research on N-methyl formamide and N,N′-dimethyl formamide through photoionization mass spectrometry expands our understanding of the ionization properties of formamide derivatives, with implications for their behavior under various energy inputs (Leach et al., 2010).

Eigenschaften

IUPAC Name |

N-[(2-oxocyclohexyl)methyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-6-9-5-7-3-1-2-4-8(7)11/h6-7H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKLTJDRKVNHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-oxocyclohexyl)methyl]formamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

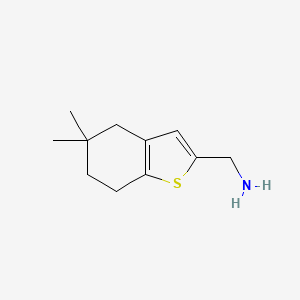

![7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide](/img/structure/B1431915.png)

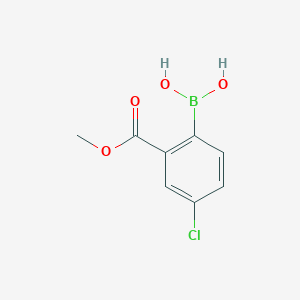

![Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431917.png)

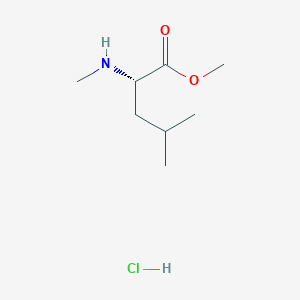

![methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431918.png)

![1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1431919.png)

![{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1431923.png)